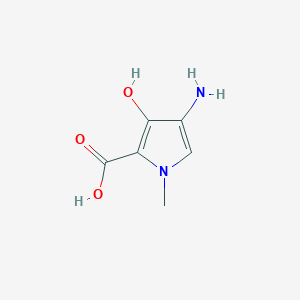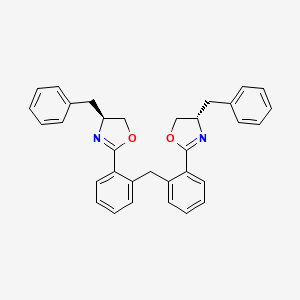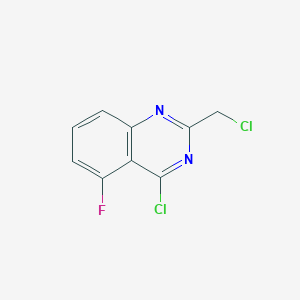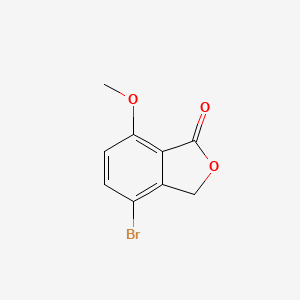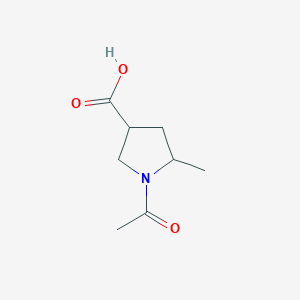
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, ethyl, fluoro, and nitro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of ethylbenzene, followed by bromination and fluorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination is often carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: 1-Methoxy-4-ethyl-3-fluoro-2-nitrobenzene.
Reduction: 1-Bromo-4-ethyl-3-fluoro-2-aminobenzene.
Oxidation: 1-Bromo-4-carboxy-3-fluoro-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
- 1-Bromo-4-ethyl-2-nitrobenzene
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Bromo-4-ethyl-3-nitrobenzene
Comparison: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
1-bromo-4-ethyl-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-4-6(9)8(7(5)10)11(12)13/h3-4H,2H2,1H3 |
Clave InChI |
OHUIWHIRTJFDCY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
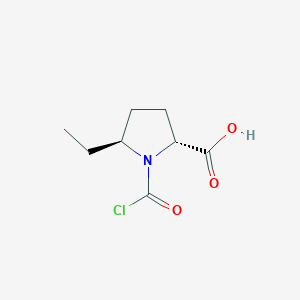
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)

![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


